molecular formula C20H19FN4O4 B12470974 Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Xtoro;7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12470974
M. Wt: 398.4 g/mol
InChI Key: FYMHQCNFKNMJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Finafloxacin is a fluoroquinolone antibiotic that has been developed to treat bacterial infections, particularly those associated with acidic environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Finafloxacin is synthesized through a series of chemical reactions involving the introduction of various functional groups to a quinolone core structure. The synthesis typically involves the following steps:

    Formation of the quinolone core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-ketoester.

    Introduction of the cyano group: A cyano group is introduced at the 8-position of the quinolone core through a nucleophilic substitution reaction.

    Cyclopropyl group addition: A cyclopropyl group is added at the 1-position through a Friedel-Crafts alkylation reaction.

    Fluorination: A fluorine atom is introduced at the 6-position through an electrophilic fluorination reaction.

    Formation of the oxazinyl ring: The oxazinyl ring is formed through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of finafloxacin involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Finafloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Finafloxacin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of fluoroquinolones and their derivatives.

    Biology: Investigated for its antibacterial activity against various bacterial strains, including those resistant to other antibiotics.

    Medicine: Used in clinical trials to evaluate its efficacy in treating bacterial infections, particularly those in acidic environments such as urinary tract infections and Helicobacter pylori infections.

    Industry: Employed in the development of new antibacterial agents and formulations

Mechanism of Action

Finafloxacin exerts its antibacterial effects by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, finafloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Finafloxacin belongs to the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and levofloxacin. Compared to these compounds, finafloxacin has several unique features:

Similar Compounds

Finafloxacin’s unique properties make it a valuable addition to the fluoroquinolone class of antibiotics, offering advantages in treating infections in challenging environments.

Properties

IUPAC Name

7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHQCNFKNMJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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